molecular formula C21H17Cl2N3O B2603729 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-81-1

3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2603729
CAS RN: 860787-81-1
M. Wt: 398.29
InChI Key: OEYAKLNSLFCQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H17Cl2N3O and its molecular weight is 398.29. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, serves as a starting material for various alkylation and ring closure reactions, generating a structurally diverse compound library. These reactions include the production of dithiocarbamates, thioethers, and various NH-azoles N-alkylated compounds, leading to derivatives such as pyrazolines, pyridines, and benzodiazepines among others (Roman, 2013).

Hantzsch Reaction Modification

P-(Dimethylamino)benzaldehyde reacts with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles to produce 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility of the Hantzsch reaction in synthesizing complex heterocyclic structures (Dzvinchuk, 2007).

Luminescent Metal Complexes

The synthesis and study of luminescent metal complexes, specifically a platinum(II) complex with a benzimidazole ligand, showcase potential applications in optoelectronic devices due to their significant luminescence properties in the solid state at room temperature (Destefano & Geiger, 2017).

Anticancer Potential

Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and characterized, showing potential as anticancer agents and cyclin-dependent kinase (Cdk) inhibitors. These compounds demonstrate significant cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

properties

IUPAC Name

3-[1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O/c1-12-8-18-19(9-13(12)2)26(11-14-5-6-16(22)17(23)10-14)20(25-18)15-4-3-7-24-21(15)27/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYAKLNSLFCQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

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